molecular formula C66H83N17O13 B1677618 Nafarelin CAS No. 76932-56-4

Nafarelin

Cat. No.: B1677618
CAS No.: 76932-56-4
M. Wt: 1322.5 g/mol
InChI Key: RWHUEXWOYVBUCI-UHFFFAOYSA-N
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Description

Nafarelin is a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH). It is primarily used in the treatment of central precocious puberty and endometriosis. This compound functions as a potent agonist of the GnRH receptor, leading to the modulation of gonadotropin release from the pituitary gland .

Mechanism of Action

Target of Action

Nafarelin is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH) . The primary targets of this compound are the GnRH receptors located in the pituitary gland .

Mode of Action

This compound works by continuously activating the GnRH receptor, which results in profound desensitization of the receptor such that it becomes non-functional . At the onset of administration, this compound stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . Repeated dosing abolishes the stimulatory effect on the pituitary gland .

Biochemical Pathways

The activation of the GnRH receptor by this compound leads to the release of LH and FSH from the pituitary gland . This in turn transiently increases the production of estradiol in females and testosterone in both sexes . With continuous administration, the gnrh receptors become desensitized, leading to decreased secretion of gonadal steroids .

Pharmacokinetics

This compound is rapidly absorbed into the systemic circulation following nasal administration . The bioavailability averages 2.8% (range 1.2–5.6%) in adult women . The elimination half-life of this compound is 2.5 to 3.0 hours by intranasal administration . This compound is eliminated 44 to 55% in urine and 18.5 to 44.2% in feces .

Result of Action

The action of this compound leads to a decrease in the levels of sex hormones in the body. This is due to the desensitization of the GnRH receptors, which leads to decreased secretion of gonadal steroids . This can result in symptoms of low testosterone levels and low estrogen levels such as hot flashes, sexual dysfunction, vaginal atrophy, and osteoporosis .

Biochemical Analysis

Biochemical Properties

At the onset of administration, Nafarelin stimulates the release of the pituitary gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH), resulting in a temporary increase of gonadal steroidogenesis . This interaction with the pituitary gonadotropins is a key aspect of its role in biochemical reactions.

Cellular Effects

This compound influences cell function by affecting the release of pituitary gonadotropins, which in turn impacts gonadal steroidogenesis . This can have various effects on cellular processes, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its agonistic action on GnRH. It stimulates the release of LH and FSH from the pituitary gland, which then leads to a temporary increase in gonadal steroidogenesis . This involves binding interactions with the GnRH receptors on the pituitary gland.

Temporal Effects in Laboratory Settings

Repeated dosing of this compound abolishes the stimulatory effect on the pituitary gland. Twice daily administration leads to decreased secretion of gonadal steroids by about 4 weeks . Consequently, tissues and functions that depend on gonadal steroids for their maintenance become quiescent .

Metabolic Pathways

This compound, being a GnRH agonist, is involved in the metabolic pathway of gonadal steroidogenesis . It interacts with the GnRH receptors on the pituitary gland, influencing the release of LH and FSH, which are key hormones in this pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions: Nafarelin is synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

    Coupling: The amino acids are coupled using carbodiimide or other coupling reagents.

    Deprotection: The protecting groups are removed to allow the next amino acid to be added.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is formulated into a nasal spray for clinical use .

Chemical Reactions Analysis

Types of Reactions: Nafarelin undergoes various chemical reactions, including:

    Hydrolysis: The peptide bonds in this compound can be hydrolyzed under acidic or basic conditions.

    Oxidation: The tryptophan and tyrosine residues in this compound can undergo oxidation in the presence of oxidizing agents.

    Substitution: The amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic solutions.

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Substitution: Amino acid derivatives and coupling reagents.

Major Products Formed:

Scientific Research Applications

Nafarelin has a wide range of scientific research applications:

Comparison with Similar Compounds

Nafarelin is part of a class of compounds known as GnRH agonists. Similar compounds include:

    Goserelin: Another GnRH agonist used in the treatment of prostate cancer and endometriosis.

    Leuprolide: Used for similar indications as this compound, including prostate cancer and endometriosis.

    Triptorelin: Employed in the treatment of hormone-responsive cancers and conditions.

Uniqueness of this compound: this compound is unique in its administration route as a nasal spray, which offers a non-invasive alternative to injections. This makes it particularly suitable for pediatric patients and those who prefer not to use injectable medications .

Properties

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWHUEXWOYVBUCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C66H83N17O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Nafarelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.66e-02 g/L
Record name Nafarelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

76932-56-4
Record name Nafarelin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014804
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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